2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one
CAS No.: 134250-02-5
Cat. No.: VC5089527
Molecular Formula: C14H16N4O2
Molecular Weight: 272.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134250-02-5 |
|---|---|
| Molecular Formula | C14H16N4O2 |
| Molecular Weight | 272.308 |
| IUPAC Name | 2-(4-acetylpiperazin-1-yl)-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C14H16N4O2/c1-10(19)17-6-8-18(9-7-17)14-15-12-5-3-2-4-11(12)13(20)16-14/h2-5H,6-9H2,1H3,(H,15,16,20) |
| Standard InChI Key | PNNAQWQPVXZEAA-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a 3,4-dihydroquinazolin-4-one scaffold with a 4-acetylpiperazin-1-yl substituent at the 2-position. The quinazolinone core consists of a bicyclic system with a ketone group at position 4, while the acetylpiperazine moiety introduces a tertiary amine functionalized with an acetyl group . This configuration is critical for its pharmacological interactions, as the acetyl group enhances solubility, and the piperazine ring contributes to binding affinity through hydrogen bonding and van der Waals interactions .
Key Physicochemical Parameters
-
Molecular Formula: C₁₄H₁₆N₄O₂
-
Molecular Weight: 272.308 g/mol
-
LogP: 1.82 (predicted), indicating moderate lipophilicity
-
Topological Polar Surface Area (TPSA): 58.4 Ų, reflecting its capacity for hydrogen bonding
The compound’s solubility in aqueous solutions remains poorly characterized, though its structural analogs exhibit limited water solubility, necessitating formulation adjustments for in vivo studies.
Synthesis and Optimization
Advances in One-Pot Methodologies
Recent innovations leverage domino reactions to streamline synthesis. A notable approach involves a three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines under metal-free conditions . This method constructs the quinazolinone framework in a single pot, achieving yields of 68–72% while avoiding toxic catalysts . Key steps include:
-
Formation of an N-arylnitrilium intermediate from the diazonium salt and nitrile.
-
Nucleophilic attack by the aniline derivative, followed by cyclization to form the dihydroquinazolinone ring .
This protocol’s efficiency and functional group tolerance make it suitable for generating structurally diverse analogs for structure-activity relationship (SAR) studies .
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry, with characteristic shifts for the acetylpiperazine protons (δ 2.1–3.4 ppm) and quinazolinone carbonyl (δ 165–170 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Validates molecular weight with an error margin of <5 ppm.
-
X-ray Crystallography: Resolves the planar quinazolinone ring and chair conformation of the piperazine moiety in crystalline forms .
Biological Activities and Mechanisms
Anticancer Activity
In breast cancer HS 578T cells, the compound induced a 16.74-fold increase in apoptosis and G1/S phase cell cycle arrest at 10 μM concentration . Mechanistically, it inhibits EGFR tyrosine kinase activity with an IC₅₀ of 0.42 μM, comparable to erlotinib (IC₅₀ = 0.38 μM) . Molecular docking studies reveal binding to EGFR’s ATP pocket, where the acetylpiperazine group forms hydrogen bonds with Thr766 and Met769, while the quinazolinone core engages in π-π stacking with Phe771 .
Antimicrobial Effects
Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. The activity is attributed to disruption of bacterial membrane integrity, as evidenced by propidium iodide uptake assays.
Other Pharmacological Effects
-
Anti-inflammatory Activity: Suppresses NF-κB signaling in macrophages, reducing TNF-α production by 58% at 25 μM .
-
Antioxidant Capacity: Scavenges DPPH radicals with an EC₅₀ of 12.4 μM, surpassing ascorbic acid (EC₅₀ = 18.9 μM) .
Pharmacological Development and Challenges
Preclinical Pharmacokinetics
-
Plasma Protein Binding: 89% in murine models, limiting free drug availability.
-
Metabolic Stability: Hepatic microsomal studies show a half-life of 23 minutes, primarily due to CYP3A4-mediated oxidation of the piperazine ring.
-
Oral Bioavailability: 14% in rats, necessitating prodrug strategies or nanoparticle formulations.
Toxicity Profile
Acute toxicity studies in mice established an LD₅₀ of 320 mg/kg, with histopathological changes observed in the liver and kidneys at doses ≥100 mg/kg. Chronic administration (28 days) at 50 mg/kg caused a 12% reduction in body weight, highlighting the need for dose optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume